1-(4-Methoxyphenyl)propan-2-ol chemical properties and structure
1-(4-Methoxyphenyl)propan-2-ol chemical properties and structure
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)propan-2-ol: Properties, Synthesis, and Analysis
Abstract
1-(4-Methoxyphenyl)propan-2-ol is a key chemical intermediate with significant applications in the synthesis of pharmacologically active molecules and other specialty chemicals. Its structure, featuring a chiral center, makes it a valuable building block for stereospecific synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, validated synthesis protocols, and analytical methodologies for purity and enantiomeric separation. It is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering expert insights into the practical handling and application of this versatile compound.
Molecular Identity and Structure
1-(4-Methoxyphenyl)propan-2-ol, a member of the phenylpropanes class of organic compounds, is characterized by a benzene ring substituted with a methoxy group, linked to a propan-2-ol chain.[1][2]
Nomenclature and Chemical Identifiers
A consistent identification of this compound is crucial for research and regulatory purposes. Key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)propan-2-ol | PubChem[3] |
| CAS Number | 30314-64-8 | ChemicalBook[4] |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem[3] |
| Molecular Weight | 166.22 g/mol | PubChem[3] |
| InChIKey | TXIWFQCAXKAOBZ-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC(CC1=CC=C(C=C1)OC)O | PubChem[3] |
Structural Elucidation and Chirality
The molecular structure contains a single stereocenter at the second carbon (C2) of the propane chain, where the hydroxyl group is attached. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-methoxyphenyl)propan-2-ol. The presence of a specific enantiomer is often critical for biological activity in drug development, necessitating precise stereochemical control during synthesis or effective separation of the racemic mixture.
Caption: 2D structure of 1-(4-Methoxyphenyl)propan-2-ol (*chiral center).
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties is fundamental for designing synthetic routes, purification strategies, and analytical methods.
Physical Properties
The compound is typically a liquid at room temperature with the following properties:
| Property | Value | Conditions | Source |
| Boiling Point | 107-110 °C | 1 Torr | ChemicalBook[4] |
| Density | ~1.034 g/cm³ | Predicted | ChemicalBook[4] |
| Appearance | Yellow Liquid | - | Fisher Scientific[5] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure and is essential for quality control.
-
¹³C NMR: Spectral data from Wiley-VCH GmbH indicates characteristic peaks for the aromatic ring, the methoxy group, and the aliphatic side chain.[3]
-
IR Spectroscopy: The infrared spectrum will show a strong, broad absorption band characteristic of the O-H stretch of the alcohol group (around 3400 cm⁻¹) and C-O stretching from the ether and alcohol.[3][6]
-
Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a primary peak (m/z) at 121, corresponding to the stable 4-methoxybenzyl cation formed after the loss of the propan-2-ol side chain. Other significant fragments appear at m/z 122 and 107.[3]
Synthesis and Manufacturing
The most efficient and scalable synthesis of 1-(4-methoxyphenyl)propan-2-ol involves the reduction of a ketone precursor. While Grignard reactions can be used, they present significant safety and control challenges.[7]
Strategic Approach: Catalytic Hydrogenation
Catalytic hydrogenation of the corresponding ketone, 4'-methoxypropiophenone, is the preferred industrial method. This approach offers high yields, milder reaction conditions, and avoids the use of highly reactive and hazardous organometallic reagents. The use of Raney nickel as a catalyst is cost-effective and efficient, leading to product yields exceeding 90%.[7]
Caption: Workflow for the synthesis via catalytic hydrogenation.
Experimental Protocol: Synthesis via Hydrogenation
The following protocol is adapted from established industrial methods.[7]
-
Reactor Setup: Charge a pressure-rated hydrogenation reactor with 4'-methoxypropiophenone and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Raney nickel catalyst (typically 1-5% by weight of the substrate).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and heat to the target temperature (e.g., 50-70 °C).
-
Reaction Monitoring: Maintain the reaction under constant stirring. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield high-purity 1-(4-methoxyphenyl)propan-2-ol.
Analytical Methodologies
Due to its chiral nature, the analysis of 1-(4-methoxyphenyl)propan-2-ol requires methods that can not only determine purity but also resolve and quantify its enantiomers.
Protocol: HPLC-Based Enantiomeric Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating the (R)- and (S)-enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.
Caption: Analytical workflow for chiral separation by HPLC.
The following methodology is based on an established application for this compound.[8]
-
System: A standard HPLC system equipped with a UV detector.
-
Column: (S,S) ULMO, 5 µm, 25 cm x 4.6 mm.[8]
-
Mobile Phase: A non-polar mixture, such as n-Heptane/1,2-Dimethoxyethane (98.5/1.5).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.[8]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their quantification.
Applications and Significance
1-(4-Methoxyphenyl)propan-2-ol serves as a versatile intermediate in several fields.
-
Pharmaceuticals: It is a documented precursor in the synthesis of analogues of CNS stimulants like Amphetamine.[4][9] The specific stereoisomer is often crucial for the desired pharmacological effect.
-
Flavors and Fragrances: It is an intermediate in the production of isoesdragole (anethole), a compound widely used for its anise-like flavor and aroma in the food and perfume industries.[7]
Safety, Handling, and Toxicology
Proper handling of 1-(4-methoxyphenyl)propan-2-ol is essential to ensure laboratory safety. The compound is classified with several hazards.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this chemical is classified as:
-
H302: Harmful if swallowed (Acute toxicity, oral).[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling and PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.[10]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Skin Contact: Immediately wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
References
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1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145. PubChem. [Link]
-
1-(4-methoxyphenyl)propan-2-ol (C10H14O2). PubChemLite. [Link]
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1-(4-Methoxyphenoxy)-2-propanol | C10H14O3 | CID 10749941. PubChem. [Link]
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(S)-1,1-bis(4-Methoxyphenyl)propan-2-ol. PubChem. [Link]
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1-(4-methoxyphenyl)propan-2-one. Stenutz. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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SAFETY DATA SHEET - 4-Methoxyphenylacetone. Fisher Scientific. [Link]
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Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Natural Products Atlas. [Link]
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1-(4-Methoxyphenyl)-2-methylpropan-1-ol. PubChem. [Link]
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1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. PubChem. [Link]
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Showing metabocard for 2-(4-methoxyphenyl)propan-2-ol (HMDB0062603). Human Metabolome Database. [Link]
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Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]
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Propan 2 ol – Knowledge and References. Taylor & Francis. [Link]
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1-(4-Methoxyphenyl)-2-propanol. Regis Technologies. [Link]
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